N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide
Brand Name: Vulcanchem
CAS No.: 116477-93-1
VCID: VC16077736
InChI: InChI=1S/C21H17N5O/c1-13(2)14-7-9-15(10-8-14)20(27)24-19-16(11-22)12-26-18-6-4-3-5-17(18)23-21(26)25-19/h3-10,12-13H,1-2H3,(H,23,24,25,27)
SMILES:
Molecular Formula: C21H17N5O
Molecular Weight: 355.4 g/mol

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide

CAS No.: 116477-93-1

Cat. No.: VC16077736

Molecular Formula: C21H17N5O

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide - 116477-93-1

Specification

CAS No. 116477-93-1
Molecular Formula C21H17N5O
Molecular Weight 355.4 g/mol
IUPAC Name N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-propan-2-ylbenzamide
Standard InChI InChI=1S/C21H17N5O/c1-13(2)14-7-9-15(10-8-14)20(27)24-19-16(11-22)12-26-18-6-4-3-5-17(18)23-21(26)25-19/h3-10,12-13H,1-2H3,(H,23,24,25,27)
Standard InChI Key BXCNAOMDTAZIDQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N

Introduction

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide is a complex organic compound featuring a pyrimidine ring fused to a benzimidazole structure. This compound is characterized by its unique molecular architecture, which includes a 4-isopropylbenzamide moiety, contributing to its chemical properties and potential biological activities. The presence of the cyano group enhances its reactivity and potential pharmacological effects.

Synthesis Methods

The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide typically involves multi-step organic reactions. These may include condensation and cyclization processes, similar to those used for related compounds. The choice of solvents, temperature control, and reaction time are crucial for achieving high yields and purity.

Chemical Reactions and Stability

N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide can participate in various chemical reactions typical of amides and heterocycles. These reactions are influenced by factors such as temperature, pH, and solvent choice. Evaluating the stability of the compound under different conditions is essential for understanding its reactivity profile.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamidePyrimidine + Benzimidazole + IsopropylbenzamidePotential anticancer, anti-inflammatoryUnique fused structure with isopropyl substitution
BenzimidazoleSimple benzimidazole ringAntiparasitic, antifungalLess complex than target compound
Pyrimidine DerivativesPyrimidine ringAntiviral, anticancerOften lacks benzimidazole fusion
Fluorinated AromaticsFluorine substitution on benzeneEnhanced pharmacokineticsFocus on fluorination effects

This comparison highlights the uniqueness of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide in combining multiple pharmacophores into one molecule, potentially leading to synergistic effects in biological applications.

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